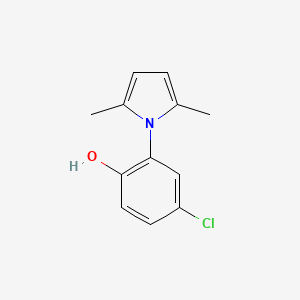

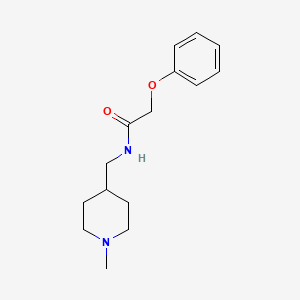

4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol, also known as 4-chloro-2-isopropylphenol, is a chemical compound which has been studied for its potential applications in scientific research. This compound is a derivative of phenol and has been shown to have a number of biochemical and physiological effects. It has been used in a variety of laboratory experiments, and its potential for future applications is being explored.

科学的研究の応用

Catalytic Applications

One notable application of 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol is in catalysis. For instance, the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols showcases the relevance of pyrrol-based compounds in enhancing reaction efficiencies under base-free conditions. This study provided a detailed investigation into the reaction mechanism, revealing insights into the catalytic process and its potential for recyclability (Liu et al., 2014).

Solvation and Solvatochromism

Research on solvation and solvatochromism highlights the importance of related molecular structures in understanding solvent effects. A study comparing Reichardt’s Solvatochromic Probe and related molecular “core” structures demonstrated how these compounds exhibit distinct colors in different solvents, a phenomenon known as solvatochromism. This research helps elucidate specific and nonspecific interactions between probes and solvents, offering insights into solvation dynamics (Pires et al., 2019).

Sensory Applications

4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol has been explored for its sensory applications, particularly in the development of colorimetric sensors. For example, a calix[4]pyrrole–4-nitrophenolate based anion sensor leverages the compound's ability to change color upon interaction with specific anions, such as fluoride. This application underscores the compound's utility in creating sensitive and selective sensors for environmental and analytical chemistry (Gale et al., 1999).

Environmental Applications

In the environmental sphere, studies have focused on the biodegradation of substituted phenolics, demonstrating the kinetics of biodegradation for compounds including 4-chlorophenol. Understanding these kinetics is crucial for environmental remediation and pollution control strategies, as it provides insights into the degradation rates and mechanisms of phenolic pollutants (Brown et al., 1990).

Electrochemical and Conductive Properties

The synthesis and characterization of conducting copolymers, such as those derived from succinic acid bis-(4-pyrrol-1-yl-phenyl) ester, reveal the electrochemical and electrochromic properties of pyrrol-based compounds. These properties are essential for the development of advanced materials with potential applications in electronics, energy storage, and sensors (Ertas et al., 2004).

将来の方向性

[1] Aki, Y., Katsumata, Y., Kakihara, H., Nonaka, K., & Fujiwara, K. (2021). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLoS ONE, 16(4), e0250416

[2] NIST Chemistry WebBook. 2,4-Dimethyl-1H-pyrrole

[3] Molbank. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-benzothiadiazole

[4] Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors.

[5] Amini et al. (2019). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 13(1), 1-10

特性

IUPAC Name |

4-chloro-2-(2,5-dimethylpyrrol-1-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-8-3-4-9(2)14(8)11-7-10(13)5-6-12(11)15/h3-7,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEVGEAKPPSCOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=CC(=C2)Cl)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide](/img/structure/B2552170.png)

![6-Tert-butyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2552172.png)

![3-(Phenylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2552175.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B2552179.png)

![2-[4-(Chloromethyl)phenoxy]acetamide](/img/structure/B2552183.png)

![2-(1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2552187.png)

![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2552189.png)

![1'-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2552191.png)